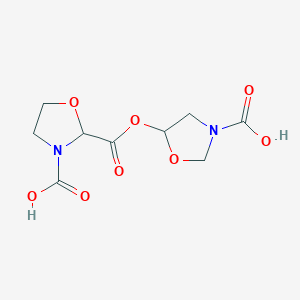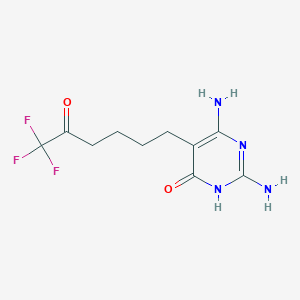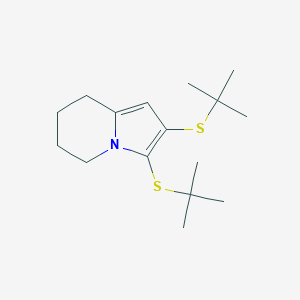
2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine is an organic compound characterized by the presence of tert-butylthio groups attached to a tetrahydroindolizine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine typically involves the reaction of a suitable indolizine precursor with tert-butylthiol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The tert-butylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine involves its interaction with specific molecular targets and pathways. The tert-butylthio groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(tert-butylthio)-1,4-naphthoquinone: Similar in structure but with a naphthoquinone core.
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroquinoline: Similar in structure but with a tetrahydroquinoline core.
Uniqueness
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine is unique due to its tetrahydroindolizine core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
67036-42-4 |
|---|---|
Molekularformel |
C16H27NS2 |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
2,3-bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine |
InChI |
InChI=1S/C16H27NS2/c1-15(2,3)18-13-11-12-9-7-8-10-17(12)14(13)19-16(4,5)6/h11H,7-10H2,1-6H3 |
InChI-Schlüssel |
VHEQRLBQWLDLNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=C(N2CCCCC2=C1)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



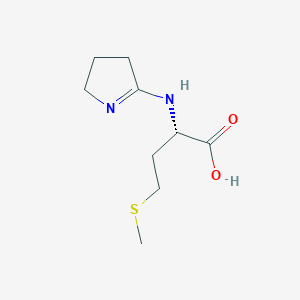
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)
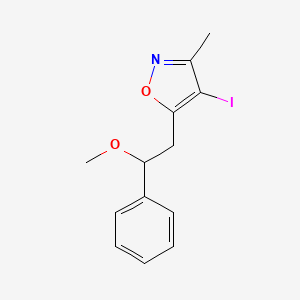

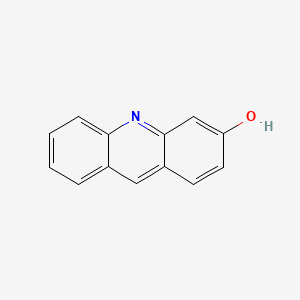
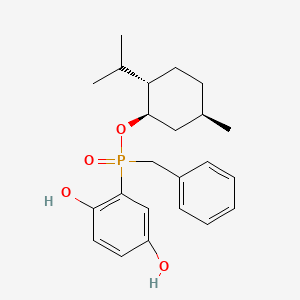
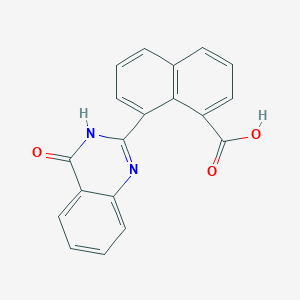
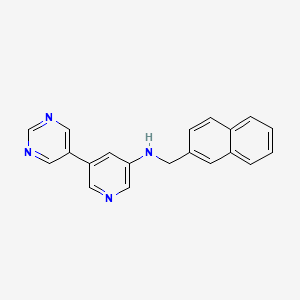
![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908819.png)
![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)
![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)
